Ethyl bromo(ethoxy)acetate
Description
Ethyl bromoacetate (CAS 105-36-2) is a halogenated ester with the molecular formula C₄H₇BrO₂ and a molecular weight of 167.01 g/mol . Structurally, it consists of an ethyl ester group (-OCH₂CH₃) and a bromomethyl (-CH₂Br) substituent on the carbonyl carbon. This compound is a flammable liquid with a pale-yellow appearance, a flash point of 47°C, and a vapor pressure of 2.6 mmHg at 25°C .
Properties
Molecular Formula |
C6H11BrO3 |
|---|---|
Molecular Weight |
211.05 g/mol |
IUPAC Name |
ethyl 2-bromo-2-ethoxyacetate |
InChI |
InChI=1S/C6H11BrO3/c1-3-9-5(7)6(8)10-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
BAOSHAVSSZOWBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)OCC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl Bromoacetate vs. Ethyl 2-Bromopropionate
Ethyl 2-bromopropionate (CAS 535-11-5) shares similar reactivity but with reduced nucleophilic substitution efficiency due to steric effects from the longer carbon chain .
Ethyl Bromoacetate vs. Ethyl 3-Bromobenzoate
Ethyl 3-bromobenzoate (CAS 24398-88-7) is used in contexts requiring aromatic bromine, such as synthesizing benzothiophene derivatives .
Ethyl Bromoacetate vs. Ethyl 2-(2-Chloroethoxy)acetate
Ethyl 2-(2-chloroethoxy)acetate (CAS 1112-56-7) contains an ether linkage, enhancing solubility in polar solvents. Its market growth is projected due to industrial applications .
Ethyl Bromoacetate vs. Ethyl Acetate
| Property | Ethyl Bromoacetate | Ethyl Acetate |
|---|---|---|
| Formula | C₄H₇BrO₂ | C₄H₈O₂ |
| Molecular Weight | 167.01 g/mol | 88.11 g/mol |
| Halogen | Bromine | None |
| Toxicity | High | Low |
| Applications | Specialty synthesis | General solvent |
Ethyl acetate (CAS 141-78-6) is a safer solvent but lacks the reactivity of bromoacetate in halogen-specific reactions .
Preparation Methods
Procedure
-
Reaction Setup : Ethyl ethoxyacetate (1.0 mol) is dissolved in anhydrous carbon tetrachloride (500 mL) under nitrogen. Red phosphorus (4% w/w) is added as a catalyst.
-
Bromination : Bromine (1.2 mol) is added dropwise at 70–80°C over 24 hours. The exothermic reaction requires precise temperature control to avoid side reactions.
-
Workup : The mixture is cooled, filtered to remove phosphorus residues, and distilled under reduced pressure (14–16 mmHg) to isolate ethyl bromo(ethoxy)acetate.
Key Parameters
Esterification of Bromo(ethoxy)acetic Acid
Bromo(ethoxy)acetic acid is esterified with ethanol under acidic conditions.
Procedure
-
Acid Activation : Bromo(ethoxy)acetic acid (1.0 mol) is reacted with thionyl chloride (1.5 mol) at 60°C for 3 hours to form the acyl chloride.
-
Esterification : The acyl chloride is added to ethanol (2.0 mol) at 0°C, followed by stirring for 6 hours.
-
Purification : The crude product is washed with sodium bicarbonate, dried over anhydrous calcium chloride, and distilled.
Key Parameters
Grignard Reagent-Mediated Synthesis
This method utilizes a Grignard reagent to introduce the ethoxy group post-bromination.
Procedure
-
Grignard Formation : Ethyl magnesium bromide (1.2 mol) is prepared in dry ether.
-
Reaction with Bromoacetyl Chloride : Bromoacetyl chloride (1.0 mol) is added dropwise at −10°C, followed by ethylene oxide (1.1 mol).
-
Quenching and Isolation : The reaction is quenched with ammonium chloride, extracted with ethyl acetate, and distilled under vacuum.
Key Parameters
Oxidative Bromination with N-Bromosuccinimide (NBS)
NBS provides a controlled bromination pathway for unsaturated precursors.
Procedure
Key Parameters
Comparative Analysis of Methods
Mechanistic Insights
-
Bromination with Br₂/Red P : Proceeds via a radical mechanism, where red phosphorus generates PBr₃, facilitating electrophilic bromination.
-
NBS-Mediated Bromination : Involves a radical chain process initiated by light, favoring allylic or vinylic bromination.
Industrial-Scale Considerations
-
Catalyst Recovery : Red phosphorus can be recycled by filtration, reducing costs.
-
Waste Management : HBr gas generated in bromination is neutralized with NaOH scrubbers.
Emerging Techniques
Q & A
Q. What are the recommended laboratory synthesis methods for ethyl bromoacetate?
Ethyl bromoacetate is synthesized via esterification of bromoacetic acid with ethanol, catalyzed by sulfuric acid. To optimize yield, use an excess of ethanol and reflux conditions. The reaction mixture is then purified by distillation, with careful temperature control (boiling point: 158–160°C). Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) .
Q. What safety protocols are critical when handling ethyl bromoacetate?
Essential precautions include:
- PPE : Nitrile gloves, non-vented goggles, and chemical-resistant clothing to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors (H330: fatal if inhaled) .
- Storage : Keep away from heat, sparks, and strong oxidizers (e.g., peroxides) to prevent combustion or decomposition .
Q. How can researchers verify the purity of ethyl bromoacetate?
Purity is assessed via:
Q. What are the key physicochemical properties relevant to experimental design?
Critical properties include:
- Water Insolubility : Requires use of organic solvents (e.g., ethyl acetate) for reactions .
- Flammability : Flash point of 47°C necessitates inert atmospheres for high-temperature reactions .
Advanced Research Questions
Q. How does ethyl bromoacetate participate in nucleophilic substitution reactions?
The bromine atom acts as a leaving group in SN2 mechanisms. For example, it reacts with amines to form N-alkylated products or with thiols to generate thioethers. Kinetic studies in polar aprotic solvents (e.g., DMF) show enhanced reactivity due to improved leaving-group stability .
Q. What strategies mitigate decomposition risks during exothermic reactions involving ethyl bromoacetate?
- Temperature Control : Use cooling baths or jacketed reactors to maintain temperatures below 60°C .
- Stabilizers : Add radical inhibitors (e.g., BHT) to suppress unintended polymerization or decomposition .
- Real-Time Monitoring : Employ in situ FTIR or Raman spectroscopy to detect hazardous byproducts (e.g., HBr gas) .
Q. How can conflicting reactivity data in nucleophilic substitution studies be resolved?
Conduct systematic kinetic analyses under varied conditions (solvent polarity, nucleophile strength). Compare product distributions using LC-MS or NMR. For example, tertiary amines may induce elimination pathways, while primary amines favor substitution .
Q. What advanced analytical techniques characterize ethyl bromoacetate’s stability under storage conditions?
Q. How is ethyl bromoacetate utilized in synthesizing complex organic intermediates?
It serves as an alkylating agent in:
- Pharmaceuticals : Synthesis of spirocyclic compounds via tandem alkylation-cyclization reactions .
- Agrochemicals : Preparation of brominated esters as pesticidal precursors .
Data Contradictions and Methodological Considerations
- Toxicity Data Gaps : While acute toxicity (H300, H310, H330) is well-documented, limited ecotoxicological data require conservative risk assessments in disposal protocols .
- Reactivity Inconsistencies : Conflicting reports on oxidative stability highlight the need for reaction-specific compatibility testing with oxidizers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
